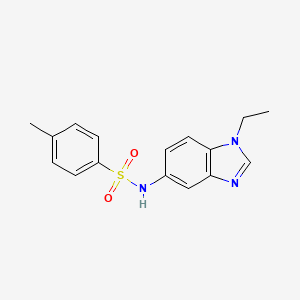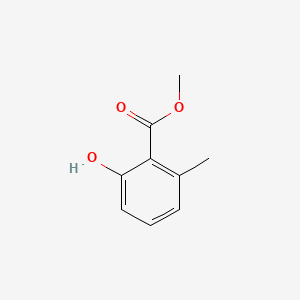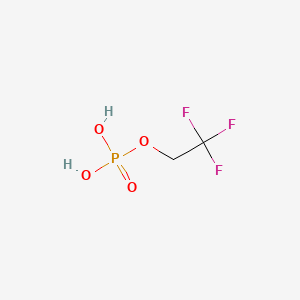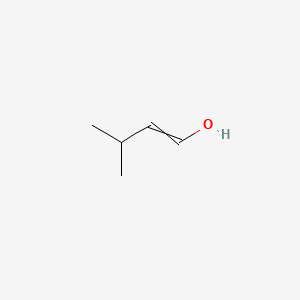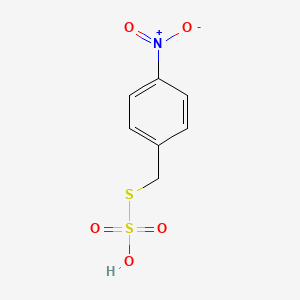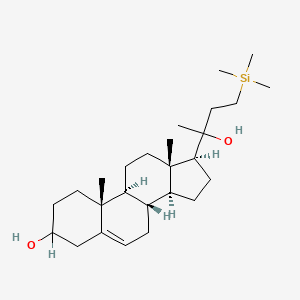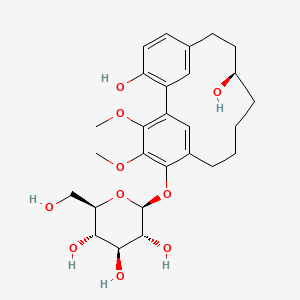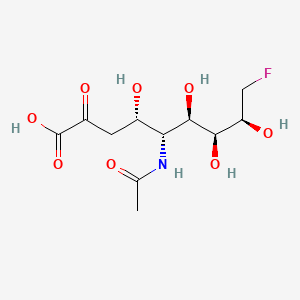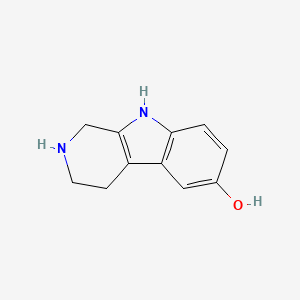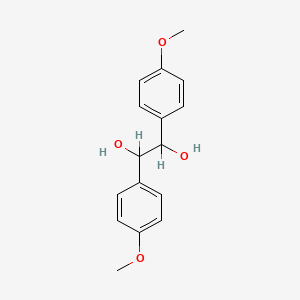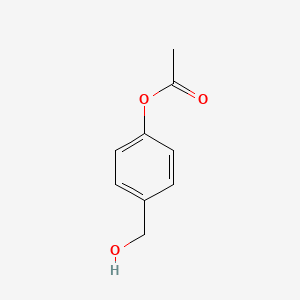
p-Acetoxybenzyl alcohol
Übersicht
Beschreibung
Synthesis Analysis
p-Acetoxybenzyl alcohol can be synthesized through various routes, including the oxidation of p-nitrobenzyl alcohol to p-nitrobenzaldehyde with good selectivity using hydrogen peroxide and nickel/silica as catalysts in acetonitrile (Rahman et al., 2008). Another method involves the oxidative removal of p-methylbenzyl protections of alcohols, showcasing the versatility of protective group strategies in organic synthesis (Ikeuchi et al., 2019).
Molecular Structure Analysis
The molecular structure of p-Acetoxybenzyl alcohol and its derivatives plays a critical role in its reactivity and application in synthesis. Studies on similar compounds, like hydroxybenzyl alcohols, reveal insights into their structural effects on chemical reactivity and stability. For instance, the reaction of p-hydroxybenzyl alcohol with hydroxyl radicals has been studied, providing a mechanism that is crucial for understanding the stability and reactivity of similar compounds (Li et al., 2001).
Chemical Reactions and Properties
The chemical properties of p-Acetoxybenzyl alcohol allow it to undergo various reactions, including selective oxidation and deprotection processes. For example, the selective oxidation of p-nitrobenzyl alcohol to p-nitrobenzaldehyde and the efficient protocol for the cleavage of p-methoxybenzyl ethers demonstrate the compound's versatility in organic synthesis (Rahman et al., 2008; Sharma et al., 2003).
Wissenschaftliche Forschungsanwendungen
-
Pharmaceuticals : Alcohols are used in the synthesis of many pharmaceutical compounds. They can act as solvents, reagents, or functional groups in drug molecules .
-
Materials Science : Alcohols are used in the production of polymers and other materials. They can act as monomers, cross-linking agents, or plasticizers .
-
Industrial Processes : Alcohols are used in various industrial processes, such as the production of detergents, solvents, and fuels .
-
Chemical Synthesis : Alcohols are used as reagents in many chemical reactions, including dehydration, oxidation, and esterification .
-
Catalysis : Alcohols can act as ligands in metal-catalyzed reactions, influencing the reactivity and selectivity of the catalyst .
-
Green Chemistry : Alcohols, being renewable and biodegradable, are used in the development of sustainable and environmentally friendly chemical processes .
-
Solid-Phase Synthesis of Nucleosides : p-Acetoxybenzyl alcohol has been used in the solid-phase synthesis of 5’-O-β,γ-methylenetriphosphate derivatives of nucleosides . The reagent was immobilized on aminomethyl polystyrene resin-bound linker of 4-acetoxy-3-phenylbenzyl alcohol to afford a polymer-bound β,γ-methylenetriphosphitylating reagent . This reagent was reacted with unprotected nucleosides followed by oxidation with tert-butyl hydroperoxide, deprotection of cyanoethoxy groups with DBU, and acidic cleavage, to produce 5’-O-β,γ-methylene triphosphate nucleosides in 53-82% overall yields . Among all the compounds, cytidine 5’-O-β,γ-methylenetriphosphate inhibited completely RNase H activity of HIV-1 reverse transcriptase at 700 μM .
-
Protection of Hydroxyl Groups : 4-Methoxybenzyl alcohol, a compound similar to p-Acetoxybenzyl alcohol, is commonly used as a reagent to protect hydroxyl groups on alcohols, and phenols . It undergoes catalytic photooxidation by flavin-zinc (II)-cyclen complex to yield the corresponding benzaldehyde .
-
Modification of Silica Nanoparticles : 4-Methoxybenzyl alcohol, a compound similar to p-Acetoxybenzyl alcohol, has been used in the modification of fumed silica nanoparticles . The alcohol reacts with the silanol groups of the nanoparticles to yield modified silica nanoparticles .
-
Photocatalytic Oxidation : 4-Methoxybenzyl alcohol has been used to study the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde . This reaction is catalyzed by a flavin-zinc (II)-cyclen complex .
-
Electrophilic Aromatic Substitution of Catechins : p-Hydroxybenzyl alcohol, a compound similar to p-Acetoxybenzyl alcohol, has been used in the electrophilic aromatic substitution of catechins . The alcohol reacts with (+)-catechin to produce substituted products at the C-6 and C-8 positions .
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(hydroxymethyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMVNGWJGSSDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212414 | |
| Record name | p-Acetoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Acetoxybenzyl alcohol | |
CAS RN |
6309-46-2 | |
| Record name | p-Acetoxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6309-46-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Acetoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Acetoxybenzyl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVR9D9HM52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-(3-methoxypropyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide](/img/structure/B1216250.png)
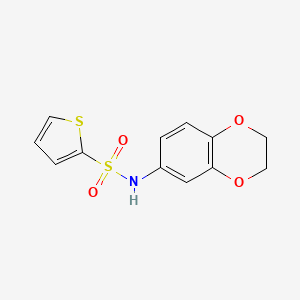
![N-[1-(4-methylphenyl)-5-benzimidazolyl]acetamide](/img/structure/B1216252.png)
![N'-[2-(cyclopentylamino)-2-oxo-1-pyridin-4-ylethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylbutanediamide](/img/structure/B1216253.png)
